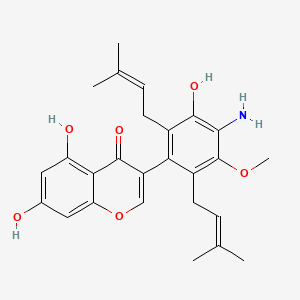
Piscerythramine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piscerythramine is a hydroxyisoflavone that is isoflavone substituted by hydroxy groups at positions 5, 7 and 3', prenyl groups at positions 2' and 6', a methoxy group at position 5' and an amino group at position 4'. It has a role as a plant metabolite. It is a hydroxyisoflavone, a substituted aniline and a methoxyisoflavone. It derives from an isoflavone.
科学的研究の応用
Medicinal Applications
Anticancer Properties
Piscerythramine has been investigated for its potential anticancer effects. Studies indicate that it exhibits cytotoxic activity against several cancer cell lines. For instance, a study reported this compound's effectiveness against HepG2 liver cancer cells, showing significant inhibition of cell proliferation at low concentrations (IC50 values) .
Antimicrobial Activity
Research has also highlighted this compound’s antimicrobial properties. It has demonstrated efficacy against various bacterial strains, making it a candidate for developing new antibiotics. A notable study found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections .
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties. Animal models have shown that it can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings point to its potential application in neuroprotection and cognitive enhancement therapies .
Anti-inflammatory Applications
This compound has been studied for its anti-inflammatory effects, particularly in conditions such as arthritis and inflammatory bowel disease. Research indicates that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes . This suggests that this compound could be a valuable adjunct therapy in managing chronic inflammatory conditions.
Biochemical Research
In biochemical research, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its unique structure allows researchers to explore its role in various biochemical processes, including its effects on enzyme kinetics and substrate interactions .
Pharmacological Insights
The pharmacological profile of this compound has been characterized through various studies, revealing its mechanism of action at the molecular level. It is believed to interact with specific receptors and signaling pathways, influencing cellular responses to stress and damage . This insight is crucial for developing targeted therapies based on this compound.
Study 1: Anticancer Activity
A study published in Molecules examined the cytotoxic effects of this compound on multiple cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The results showed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial applications, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations comparable to existing antibiotics .
Study 3: Neuroprotective Mechanisms
A recent animal study assessed the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that treatment with this compound significantly improved cognitive function and reduced neuronal damage compared to control groups .
特性
CAS番号 |
132923-36-5 |
|---|---|
分子式 |
C26H29NO6 |
分子量 |
451.5 g/mol |
IUPAC名 |
3-[4-amino-3-hydroxy-5-methoxy-2,6-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C26H29NO6/c1-13(2)6-8-16-21(17(9-7-14(3)4)26(32-5)23(27)25(16)31)18-12-33-20-11-15(28)10-19(29)22(20)24(18)30/h6-7,10-12,28-29,31H,8-9,27H2,1-5H3 |
InChIキー |
FZVQFYVMVHEMPU-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
正規SMILES |
CC(=CCC1=C(C(=C(C(=C1O)N)OC)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















